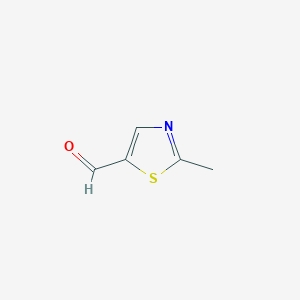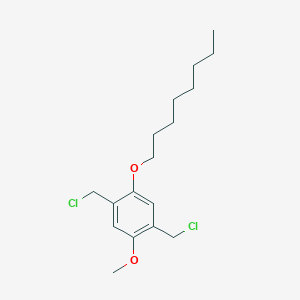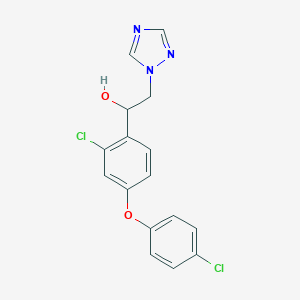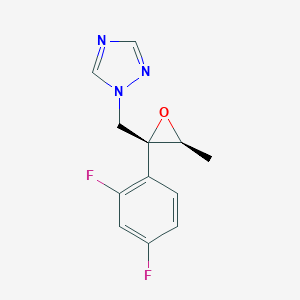![molecular formula C7H4N2O3S B182333 7-Nitrobenzo[D]oxazole-2-thiol CAS No. 101494-76-2](/img/structure/B182333.png)
7-Nitrobenzo[D]oxazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrobenzo[D]oxazole-2-thiol (NBD-2-thiol) is a fluorescent dye that is widely used in biochemical and physiological research. It is a small molecule that can be attached to proteins, peptides, and other biomolecules to track their movement and interactions in living cells and tissues. NBD-2-thiol is a versatile tool that has found applications in a wide range of fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 7-Nitrobenzo[D]oxazole-2-thiol is based on its ability to undergo a photochemical reaction known as photoisomerization. When excited by light, the molecule undergoes a reversible conformational change, which results in a shift in its fluorescence emission spectrum. This property allows 7-Nitrobenzo[D]oxazole-2-thiol to act as a molecular sensor, reporting on changes in the local environment of the attached biomolecule.
Efectos Bioquímicos Y Fisiológicos
7-Nitrobenzo[D]oxazole-2-thiol has been used to study a wide range of biochemical and physiological processes. For example, it has been used to track the movement of neurotransmitter receptors in the brain, allowing researchers to better understand how these receptors are regulated. It has also been used to study the interactions between proteins and lipids in cell membranes, providing insights into the mechanisms of signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Nitrobenzo[D]oxazole-2-thiol is its versatility. It can be attached to a wide range of biomolecules, making it a valuable tool for studying many different biological processes. It is also relatively easy to synthesize and can be used in a wide range of experimental settings.
However, there are also some limitations to the use of 7-Nitrobenzo[D]oxazole-2-thiol. One of the main limitations is its sensitivity to environmental factors such as pH and temperature. This can make it difficult to interpret experimental results, particularly when comparing data obtained under different conditions. Additionally, the fluorescence of 7-Nitrobenzo[D]oxazole-2-thiol can be quenched by certain compounds, which can limit its usefulness in some experimental settings.
Direcciones Futuras
There are many potential future directions for the use of 7-Nitrobenzo[D]oxazole-2-thiol in scientific research. One area of interest is the development of new methods for attaching the molecule to biomolecules, which could improve its sensitivity and specificity. Another area of interest is the development of new imaging techniques that can be used to track the movement and interactions of 7-Nitrobenzo[D]oxazole-2-thiol-labeled biomolecules in living tissues.
Conclusion:
In conclusion, 7-Nitrobenzo[D]oxazole-2-thiol is a highly versatile fluorescent dye that has found widespread use in scientific research. Its unique properties make it a valuable tool for studying a wide range of biological processes, from the movement of proteins in cells to the interactions between lipids and proteins in cell membranes. While there are some limitations to its use, the potential future directions for the development of new methods and techniques suggest that 7-Nitrobenzo[D]oxazole-2-thiol will continue to be an important tool for scientific research in the years to come.
Métodos De Síntesis
The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol involves the reaction of 7-nitrobenzo[d]oxazole with thiourea. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified by column chromatography or recrystallization. The synthesis of 7-Nitrobenzo[D]oxazole-2-thiol is relatively straightforward and can be carried out in a standard organic chemistry laboratory.
Aplicaciones Científicas De Investigación
7-Nitrobenzo[D]oxazole-2-thiol has found widespread use in scientific research due to its unique properties. It is a highly fluorescent molecule that can be excited by light in the blue-green range and emits light in the green-yellow range. This makes it an ideal tool for fluorescence microscopy, which is widely used in cell biology and neuroscience. 7-Nitrobenzo[D]oxazole-2-thiol can be attached to proteins and peptides using a variety of chemical methods, allowing researchers to track their movement and interactions in living cells and tissues.
Propiedades
Número CAS |
101494-76-2 |
|---|---|
Nombre del producto |
7-Nitrobenzo[D]oxazole-2-thiol |
Fórmula molecular |
C7H4N2O3S |
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
7-nitro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13) |
Clave InChI |
ZLFRXDKLEGRIRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
Sinónimos |
7-Nitro-benzooxazole-2-thiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















